3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Overview
Description
3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a thiophene ring, a benzenesulfonamide group, and propoxy and methyl substituents.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be involved in such reactions.
Mode of Action
In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are widely applied in carbon–carbon bond-forming reactions . These reactions have a significant impact on the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The stability of similar compounds, such as boronic esters, has been discussed . These compounds are usually bench stable, easy to purify, and often commercially available . These properties could potentially impact the bioavailability of the compound.
Result of Action
The use of similar compounds in suzuki–miyaura cross-coupling reactions leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic compounds, which can have various effects at the molecular and cellular level depending on their structure and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic esters, can be affected by air and moisture . Additionally, the efficiency of reactions involving these compounds can be influenced by the reaction conditions, such as temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-3-7-19-15-5-4-14(9-12(15)2)21(17,18)16-10-13-6-8-20-11-13/h4-6,8-9,11,16H,3,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJPKHWJIXBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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